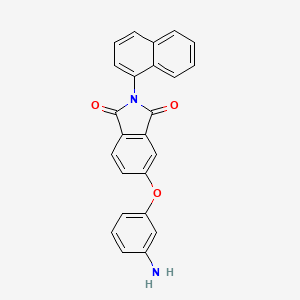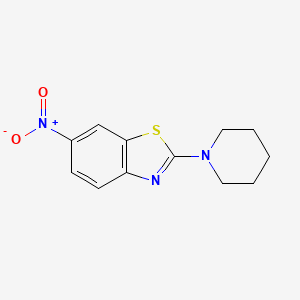![molecular formula C22H17BrN2O3 B11534422 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11534422.png)
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of a benzoxazole ring fused with a phenol ring, and an imine group connecting them.
- The compound exhibits interesting properties due to its conjugated system and potential for hydrogen bonding.
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol: is a complex organic molecule that combines aromatic rings, heterocycles, and functional groups.
Preparation Methods
- One synthetic route involves the reaction between 4,4’-diaminodiphenyl ether and o-vanillin in methanol. Here are the details:
- Mix 4,4’-diaminodiphenyl ether (1.00 g, 5.00 mmol) and o-vanillin (1.52 g, 10.00 mmol) in methanol (40.00 mL).
- Stir the mixture at room temperature for one hour to yield an orange precipitate.
- Filter and wash the precipitate with methanol to obtain the pure imine product (2.27 g, 97.00% yield).
- Melting point: 134-136 °C.
- Industrial production methods may vary, but this synthetic route provides a starting point.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The bromine atom can be substituted with other functional groups.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a ligand in coordination chemistry.
Biology: Explore its interactions with enzymes, receptors, or DNA.
Medicine: Assess its pharmacological properties, such as anti-inflammatory or antioxidant effects.
Industry: Consider applications in dyes, polymers, or materials science.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further research is needed to elucidate its precise mechanism, including pathways and cellular signaling.
Comparison with Similar Compounds
- Similar compounds include other benzoxazoles, imines, and phenolic derivatives.
- Its uniqueness lies in the combination of the benzoxazole and phenol moieties.
Properties
Molecular Formula |
C22H17BrN2O3 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)methylideneamino]-2-(4-methyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C22H17BrN2O3/c1-13-4-3-5-20-21(13)25-22(28-20)16-11-15(7-8-18(16)26)24-12-14-6-9-19(27-2)17(23)10-14/h3-12,26H,1-2H3 |
InChI Key |
LCODRZVHDHCSPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B11534347.png)
![2-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11534358.png)

![(4Z)-1-(2-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11534364.png)
![(2E)-5-ethoxy-2-[(heptylamino)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11534372.png)
![3,3'-dimethyl-N,N'-bis[(E)-1H-pyrrol-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B11534379.png)
![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11534380.png)
![2,4-Dimethoxy-N'-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide](/img/structure/B11534384.png)
![4-methyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11534392.png)

![2-[(2-Fluorophenyl)hydrazono]-3-imino-3-morpholino-propionitrile](/img/structure/B11534410.png)
![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11534414.png)

![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-phenyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11534427.png)
